molecular formula C13H16O4 B3380951 (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid CAS No. 212331-49-2

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

Cat. No.: B3380951
CAS No.: 212331-49-2
M. Wt: 236.26 g/mol
InChI Key: GFKHDVAIQPNASW-SOFGYWHQSA-N
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Description

(2E)-3-(3,4-Diethoxyphenyl)prop-2-enoic acid is a cinnamic acid derivative characterized by a phenyl ring substituted with two ethoxy (-OCH₂CH₃) groups at the 3- and 4-positions and a propenoic acid side chain. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol (calculated based on substituents and structure) . This compound belongs to the class of hydroxycinnamic acids, which are widely studied for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name

(E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKHDVAIQPNASW-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212331-49-2
Record name (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid typically involves the reaction of 3,4-diethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Reactors: Large-scale reactors with precise temperature control

    Purification: Crystallization or distillation to obtain the pure product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction can yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: 3,4-diethoxybenzoic acid

    Reduction: 3,4-diethoxyphenylpropanol

    Substitution: 3,4-diethoxyphenyl derivatives with various substituents

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:
The compound serves as a vital building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution. Its structural features allow for modifications that can lead to diverse derivatives with tailored properties.

Table 1: Common Reactions Involving (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

Reaction TypeReaction ExampleMajor Products
OxidationKMnO4 in acidic medium3,4-Diethoxybenzoic acid
ReductionPd/C hydrogenation3-(3,4-Diethoxyphenyl)propanoic acid
Electrophilic SubstitutionBr2 or HNO33,4-Diethoxy-5-bromophenylprop-2-enoic acid

Biological Applications

Antimicrobial and Antioxidant Properties:
Research indicates that this compound exhibits significant antimicrobial and antioxidant activities. Studies have shown its effectiveness in scavenging free radicals and inhibiting oxidative stress pathways, which are crucial for protecting cellular components from damage.

Potential Therapeutic Effects:
The compound has been explored for its therapeutic potential in developing anti-inflammatory and anticancer agents. Its ability to modulate biochemical pathways through enzyme inhibition or receptor interaction is of particular interest. For instance, preliminary studies suggest that it may inhibit specific enzymes related to inflammation and cancer progression .

Case Study: Neuroprotective Effects
In a study assessing neuroprotective effects against oxidative stress in neuronal cell lines, this compound demonstrated a protective effect comparable to established antioxidants like ferulic acid. This suggests its potential role in neurodegenerative disease research .

Industrial Applications

Specialty Chemicals Production:
In the industrial sector, this compound is employed in synthesizing specialty chemicals with specific properties. Its unique ethoxy substitutions enhance lipophilicity, improving membrane permeability and bioavailability, making it suitable for various applications in materials science and pharmaceuticals.

Table 2: Industrial Applications of this compound

Application AreaDescription
PharmaceuticalsIntermediate for drug synthesis
AgrochemicalsDevelopment of herbicides and pesticides
Material ScienceSynthesis of polymers with enhanced properties

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 3,4-diethoxy C₁₃H₁₆O₄ 236.26 Ethoxy groups enhance lipophilicity
Caffeic acid 3,4-dihydroxy C₉H₈O₄ 180.16 Two hydroxyl groups enable strong hydrogen bonding
Ferulic acid 4-hydroxy-3-methoxy C₁₀H₁₀O₄ 194.18 Methoxy group increases stability vs. oxidation
Sinapic acid 4-hydroxy-3,5-dimethoxy C₁₁H₁₂O₅ 224.21 Symmetric dimethoxy substitution
p-Coumaric acid 4-hydroxy C₉H₈O₃ 164.16 Minimal substitution, moderate polarity
Chlorogenic acid 3-caffeoylquinic acid ester C₁₆H₁₈O₉ 354.31 Esterified with quinic acid, complex hydrophilicity
Key Observations:

Substituent Effects: Ethoxy vs. Hydroxy/Methoxy: The ethoxy groups in the target compound confer higher lipophilicity compared to hydroxyl (caffeic, p-coumaric) or methoxy (ferulic, sinapic) substituents. This may enhance membrane permeability but reduce water solubility .

Molecular Weight :

  • The target compound (236.26 g/mol) is heavier than caffeic (180.16 g/mol) and ferulic acids (194.18 g/mol) due to the ethoxy groups. This could influence pharmacokinetic properties like absorption and distribution .
Caffeic Acid (3,4-Dihydroxy Substitution):
  • Antioxidant Activity : High free-radical scavenging capacity due to catechol (3,4-dihydroxy) structure .
  • Antimicrobial Effects : Demonstrated activity against Serratia marcescens and Enterobacter cloacae .
  • Applications : Used in food preservation and nutraceuticals .
Ferulic Acid (4-Hydroxy-3-Methoxy Substitution):
  • Stability : The methoxy group protects against oxidation, enhancing shelf-life in cosmetics .
  • Anti-inflammatory : Modulates NF-κB signaling, relevant in treating inflammatory diseases .
Sinapic Acid (3,4,5-Trimethoxy Substitution):
  • Anticancer Potential: Inhibits proliferation in colon and breast cancer cell lines .
  • Structural Symmetry : The 3,5-dimethoxy groups may improve binding to enzymatic targets .
This compound:
  • Predicted Behavior : The ethoxy groups may enhance metabolic stability compared to hydroxylated analogs, as ethers resist phase II conjugation (e.g., glucuronidation). However, this could reduce direct antioxidant effects .
  • Research Gaps: Limited direct biological data exist; inferences are drawn from structural analogs.

Biological Activity

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, also known as 3-(3,4-diethoxyphenyl)prop-2-enoic acid, is a phenylpropanoic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, along with a propenoic acid moiety. Its structural similarity to cinnamic acid derivatives positions it within a class of compounds known for diverse applications in pharmaceuticals and agrochemicals.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This characteristic is crucial for developing new antimicrobial agents against resistant strains of bacteria and fungi. The compound's efficacy against various microbial pathogens highlights its potential use in medicinal chemistry.

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This activity suggests potential applications in preventing oxidative damage in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially through the modulation of inflammatory pathways. It has been explored for its therapeutic effects in conditions characterized by chronic inflammation.

4. Anticancer Potential

The compound's anticancer properties are of particular interest. It may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression, such as STAT3 and ERK pathways. These findings point towards its potential as a lead compound in cancer therapy development .

The biological activity of this compound is mediated through various molecular interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
  • Receptor Interaction : It interacts with specific receptors that modulate cellular signaling pathways related to growth and apoptosis.
  • Free Radical Scavenging : The antioxidant activity involves the neutralization of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens,
AntioxidantScavenges free radicals,
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits tumor growth via signaling pathway modulation ,

Q & A

BQ: What are the established synthetic routes for (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation between 3,4-diethoxybenzaldehyde and malonic acid, using catalysts like piperidine or pyridine in ethanol under reflux. For stereoselective (E)-isomer formation, reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled . Post-synthesis, purification involves recrystallization from ethanol or chromatography. Alternative routes include Wittig reactions using ylides derived from phosphonium salts, though this may require additional steps to ensure regioselectivity .

BQ: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic signals:
    • Aromatic protons in the 3,4-diethoxy moiety (~6.8–7.5 ppm).
    • Trans-coupled olefinic protons (J ≈ 16 Hz) at δ ~7.5–8.0 ppm for the (E)-configuration .
  • X-ray Crystallography: Resolve stereochemistry and confirm the (E)-configuration via single-crystal analysis .
  • HPLC-MS: Validate purity and molecular ion peaks (e.g., [M-H]⁻ at m/z 279.1 for C13_{13}H16_{16}O4_4) .

BQ: How should researchers ensure compound stability during storage?

Methodological Answer:
Store the compound in amber glass vials under inert gas (N2_2/Ar) at -20°C to prevent oxidation. Avoid exposure to moisture, as hydrolysis of the ethoxy groups can occur. Stability tests via periodic HPLC analysis are recommended. For long-term storage, lyophilization is advised if the compound is in aqueous solution .

AQ: How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

  • Catalyst Screening: Test organocatalysts (e.g., L-proline) or metal catalysts (e.g., ZnCl2_2) to enhance condensation efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may increase reaction rates but could favor side reactions. Compare yields in ethanol vs. toluene .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and improve (E)-selectivity .
  • In-situ Monitoring: Employ FTIR to track carbonyl group consumption and optimize reaction termination .

AQ: How to address contradictions in spectroscopic or bioactivity data?

Methodological Answer:

  • Cross-Validation: Confirm NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT) .
  • Bioassay Replicates: For inconsistent bioactivity results (e.g., antioxidant assays), standardize protocols (e.g., DPPH radical scavenging at pH 7.4) and include positive controls (e.g., ascorbic acid) .
  • Batch Analysis: Check for impurities (e.g., residual solvents) via GC-MS, which may interfere with bioactivity .

AQ: What computational strategies predict the compound’s reactivity or interactions?

Methodological Answer:

  • DFT Calculations: Model the electron density of the α,β-unsaturated carbonyl system to predict nucleophilic attack sites (e.g., Michael addition) .
  • Molecular Docking: Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the aromatic ring .
  • ADMET Prediction: Use SwissADME to assess pharmacokinetic properties (e.g., logP ≈ 2.5, indicating moderate lipophilicity) .

AQ: How to mitigate sample degradation during prolonged experiments?

Methodological Answer:

  • Temperature Control: Maintain samples at 4°C with cooling jackets during spectral acquisition (e.g., UV-Vis kinetics studies) .
  • Inert Atmosphere: Use gloveboxes for air-sensitive reactions or storage .
  • Stabilizers: Add radical scavengers (e.g., BHT) in antioxidant studies to prevent autoxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid
Reactant of Route 2
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(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

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